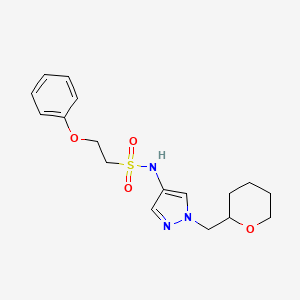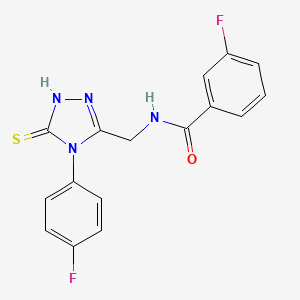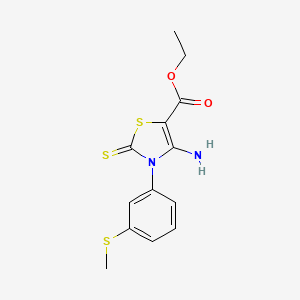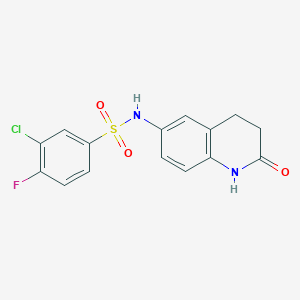![molecular formula C25H28FN3O2 B2661611 (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone CAS No. 1704533-76-5](/img/structure/B2661611.png)
(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Selective NMDA Receptor Antagonists
Research on compounds like "(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone" has shown potential in developing selective antagonists for the NR2B subunit of NMDA receptors. These compounds exhibit low nanomolar activity in binding and functional assays, indicating potential applications in neurological conditions where modulation of NMDA receptors is beneficial (Borza et al., 2007).
Fluorination of Fluorophores
The study on the fluorination of fluorophores, including the synthesis of bis(2,4,5-trifluorophenyl)methanone, has highlighted the enhancement of photostability and spectroscopic properties through fluorination. This method provides access to a variety of fluorinated compounds, suggesting applications in developing novel fluorophores for imaging and analytical purposes (Woydziak et al., 2012).
Nonlinear Optical Materials
Research on organic compounds like "(4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone" has shown their potential in the development of materials with nonlinear optical (NLO) properties. These studies involve the synthesis and characterization of compounds, indicating applications in optical devices due to their transparency in the visible region and efficient second harmonic generation (Revathi et al., 2018).
Sigma Ligands for Neurological Applications
Compounds with high affinity for sigma receptors, such as those derived from 1H-indoles, have been explored for their potential in treating neurological disorders. These compounds show selectivity for the sigma 2 binding site, indicating their potential use in developing therapeutics for conditions associated with sigma receptors (Perregaard et al., 1995).
Polymer Synthesis
Studies on diamines containing keto and ether groups for the synthesis of poly(keto ether ether amide)s highlight applications in materials science. These polymers exhibit high thermal stability and enhanced solubility, suggesting uses in developing advanced materials with specific thermal and solubility requirements (Sabbaghian et al., 2015).
Mécanisme D'action
While the exact mechanism of action for this compound is not clear, it may be similar to related compounds. For example, 17β-HSD5, a related compound, is an aldo-keto reductase expressed in the human prostate which catalyzes the conversion of androstenedione to testosterone . Inhibition of 17β-HSD5 is therefore considered to be a promising therapy for treating castration-resistant prostate cancer (CRPC) .
Propriétés
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O2/c26-21-6-2-4-8-24(21)31-20-11-15-28(16-12-20)19-9-13-29(14-10-19)25(30)23-17-18-5-1-3-7-22(18)27-23/h1-8,17,19-20,27H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCWSHNQQTTXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2661530.png)


![4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2661534.png)

![N-(3-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2661536.png)

![Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B2661543.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)
![Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2661548.png)
![(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2661550.png)
